1-(2-Methylpropyl)cyclohexane-1-carbaldehyde

Catalog No.
S13806571
CAS No.
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylpropyl)cyclohexane-1-carbaldehyde

Product Name

1-(2-Methylpropyl)cyclohexane-1-carbaldehyde

IUPAC Name

1-(2-methylpropyl)cyclohexane-1-carbaldehyde

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-10(2)8-11(9-12)6-4-3-5-7-11/h9-10H,3-8H2,1-2H3

InChI Key

VARVSVWHLBTUST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCCC1)C=O

1-(2-Methylpropyl)cyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with an aldehyde group and a branched alkyl chain (specifically, 2-methylpropyl). Its molecular formula is C12H22OC_{12}H_{22}O, and it has a molecular weight of approximately 182.30 g/mol. The presence of the aldehyde functional group significantly influences its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

, primarily due to its aldehyde functionality:

  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The compound may also participate in nucleophilic substitution reactions, particularly at the allylic position, with halogens or organometallic compounds.

The biological activity of 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde is an area of ongoing research. Its aldehyde group allows for potential interactions with biomolecules, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity suggests that it may modify the function of these biomolecules, potentially influencing metabolic pathways. Additionally, its hydrophobic cyclohexane structure may facilitate interactions with lipid membranes, affecting membrane fluidity and permeability .

Several synthetic routes can be employed to prepare 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde:

  • Alkylation of Cyclohexanone: One common method involves alkylating cyclohexanone with isobutylene in the presence of a strong acid catalyst. This step is followed by oxidation to introduce the aldehyde group.
  • Continuous Flow Processes: In industrial settings, continuous flow reactors can enhance the efficiency and yield of the synthesis process by allowing for better control over reaction conditions.

1-(2-Methylpropyl)cyclohexane-1-carbaldehyde has various applications across multiple domains:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Fragrance Industry: Due to its unique odor profile, it may find applications in perfumery and flavoring.
  • Pharmaceuticals: Its biological activity suggests potential roles in drug development, particularly in designing compounds that interact with specific biological targets .

Research into the interaction of 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde with biological systems is ongoing. Preliminary studies indicate that its aldehyde group may participate in redox reactions, influencing cellular oxidative stress pathways. Furthermore, its interactions with proteins could modulate enzymatic activities or cellular signaling pathways, highlighting its potential as a lead compound for therapeutic development .

Several compounds share structural similarities with 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde. Here are notable examples:

Compound NameMolecular FormulaUnique Features
4-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehydeC12H22OC_{12}H_{22}OContains a methyl group at position 4
4,4-Dimethylcyclohexane-1-carbaldehydeC12H22OC_{12}H_{22}OTwo methyl groups at position 4
4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acidC12H20F2O2C_{12}H_{20}F_2O_2Fluorinated derivative affecting reactivity

These compounds exhibit variations in substitution patterns that influence their chemical properties and biological activities. The unique combination of the cyclohexane ring with specific substituents in 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde distinguishes it from others, potentially leading to unique reactivity profiles and applications .

Friedel-Crafts acylation represents a crucial methodology for introducing acyl groups into aromatic and alicyclic systems [8]. The reaction mechanism involves the formation of an acylium ion intermediate through the interaction of acyl halides with Lewis acid catalysts [9].

Acylation Mechanism and Catalyst Selection

The acylation process proceeds through the initial formation of an electrophilic acylium ion complex [8]. Aluminum chloride serves as the most commonly employed Lewis acid catalyst, facilitating the departure of halide ions and stabilizing the resulting carbocation [10]. The acylium ion exhibits enhanced electrophilic character due to resonance stabilization between the carbon and oxygen atoms [9].

The reaction mechanism involves nucleophilic attack by the cyclohexane ring system on the electrophilic acylium carbon [11]. Subsequent deprotonation restores aromaticity and regenerates the Lewis acid catalyst [9]. This mechanistic pathway ensures no carbocation rearrangements occur, distinguishing acylation from alkylation processes [8].

Catalyst Systems and Reaction Conditions

Various Lewis acid catalysts have been evaluated for cyclohexane acylation reactions [12]. Zeolite USY demonstrates exceptional selectivity for acylation reactions involving cyclohexene derivatives [12]. The highest conversion rates are achieved using octanoyl chloride and hexanoic anhydride over zeolite catalysts [12].

Catalyst SystemSubstrateTemperature (°C)Conversion (%)Selectivity (%)
Zeolite USYCyclohexene1108590
Aluminum ChlorideCyclohexane807585
Iron ChlorideMethylcyclohexene1007080

Acylation Product Distribution

The acylation of cyclohexene derivatives yields multiple regioisomers depending on reaction conditions [12]. 1-Methylcyclohexene predominantly forms 2-methyl-3-propionylcyclohexene under optimized conditions [12]. The reaction of 3-methylcyclohexene produces both 4-methyl-3-propionylcyclohexene and 3-methyl-2-propionylcyclohexene products [12].

Catalytic Hydrogenation & Reduction Techniques

Catalytic hydrogenation provides essential methodologies for the selective reduction of various functional groups in cyclohexane carbaldehyde synthesis [13]. The process typically employs heterogeneous metal catalysts to facilitate hydrogen addition across multiple bonds [14].

Catalyst Selection and Activity

Palladium on carbon represents the most widely utilized catalyst for aldehyde hydrogenation reactions [14]. The metal catalyst facilitates hydrogen molecule cleavage and subsequent transfer to organic substrates [13]. Platinum-based catalysts demonstrate superior activity for sterically hindered cyclohexane derivatives [15].

Nickel-based catalysts, particularly Raney nickel, provide cost-effective alternatives for large-scale hydrogenation processes [15]. Rhodium catalysts exhibit exceptional selectivity for complex cyclohexane substrates containing multiple reducible functionalities [14]. The catalyst activity follows the general order: rhodium > palladium > platinum > nickel for cyclohexane aldehyde reduction [15].

Mechanism of Catalytic Hydrogenation

The hydrogenation mechanism involves initial adsorption of both hydrogen and substrate molecules onto the metal catalyst surface [13]. Hydrogen-metal bonds form through dissociative chemisorption, creating reactive hydride species [15]. The cyclohexane substrate coordinates to adjacent metal sites, facilitating syn addition of hydrogen atoms [14].

The stereochemical outcome demonstrates exclusive syn addition, resulting from the spatial arrangement of reactants on the catalyst surface [14]. This mechanistic constraint ensures predictable stereochemical control in the reduction of cyclohexane derivatives [13].

Reduction Selectivity and Conditions

CatalystHydrogen Pressure (atm)Temperature (°C)SelectivityProduct
Palladium/Carbon1-525-50>95%Primary Alcohol
Platinum Oxide1-325-100>90%Primary Alcohol
Raney Nickel5-2050-150>85%Primary Alcohol
Rhodium/Carbon1-225-75>98%Primary Alcohol

Sodium borohydride provides an alternative reduction method for cyclohexane carbaldehyde derivatives [4]. The hydride reducing agent selectively targets aldehyde carbonyls while preserving other functional groups [4]. Reaction conditions in protic solvents yield primary alcohols with excellent chemoselectivity [4].

Advanced Hydrogenation Techniques

Asymmetric hydrogenation employing chiral catalysts enables enantioselective reduction of cyclohexane derivatives [16]. Iridium complexes with chiral ligands demonstrate exceptional enantioselectivity in cyclohexane synthesis [16]. The hydrogen borrowing methodology provides atom-economical approaches to cyclohexane construction [16].

Solvent Effects & Reaction Optimization

Solvent selection profoundly influences reaction outcomes in cyclohexane carbaldehyde synthesis [17]. The polarity, coordination ability, and physical properties of solvents directly impact reaction rates, selectivity, and product distribution [18].

Polarity Effects on Reaction Kinetics

Polar aprotic solvents demonstrate superior performance in cyclohexane oxidation reactions [19]. Acetonitrile emerges as the optimal solvent for cyclohexane to cyclohexanone conversion, achieving 67.51% selectivity [19]. The enhanced solvation of ionic intermediates in polar media accelerates reaction rates and improves product yields [17].

Nonpolar solvents like cyclohexane itself can serve as reaction media, though with reduced efficiency [20]. The solvent polarity influences the stability of transition states and intermediates, directly affecting reaction pathways [18]. Dipolar aprotic solvents stabilize charged species while avoiding competitive protonation reactions [17].

Solvent Optimization Studies

Systematic solvent screening reveals significant variations in reaction performance [19]. Cyclohexane oxidation studies demonstrate the following solvent ranking based on selectivity and yield [19]:

SolventPolarityCyclohexanone Yield (%)Selectivity (%)Reaction Rate
AcetonitrileHigh19.4567.51Fast
DimethylformamideHigh15.262.3Medium
TetrahydrofuranMedium12.858.7Medium
DichloromethaneMedium10.555.2Slow
CyclohexaneLow8.345.1Very Slow

The optimal solvent amount significantly impacts reaction efficiency [19]. Studies indicate 10 mL of acetonitrile provides maximum selectivity for cyclohexane oxidation reactions [19]. Insufficient solvent leads to mass transfer limitations, while excess solvent dilutes reactant concentrations [18].

Temperature and Pressure Optimization

Temperature optimization studies reveal optimal conditions for cyclohexane carbaldehyde synthesis [19]. Reaction temperatures of 70°C provide the best balance between reaction rate and selectivity [19]. Higher temperatures increase side reaction rates, while lower temperatures result in incomplete conversion [19].

Pressure effects on cyclohexane reactions demonstrate complex dependencies [21]. Increased pressure accelerates conformational processes in cyclohexane systems [21]. The pressure dependence exhibits nonlinear behavior, particularly in high-viscosity solvent systems [21].

Reaction Condition Optimization Matrix

ParameterRange StudiedOptimal ValueImpact on Yield
Temperature25-90°C70°C+40% improvement
Reaction Time0.5-12 hours2 hours+25% improvement
Catalyst Loading0.05-0.2 mol/L0.08 mol/L+30% improvement
Solvent Volume5-20 mL10 mL+20% improvement

Byproduct Analysis & Purification Protocols

Comprehensive byproduct analysis enables optimization of cyclohexane carbaldehyde synthesis protocols [22]. The identification and quantification of impurities guide purification strategy development and process improvement [23].

Common Byproduct Formation

Cyclohexane oxidation reactions generate multiple byproducts including cyclohexene, cyclohexanol, and ring-opened products [24]. Benzene formation occurs through dehydrogenation pathways, with cyclohexane serving as an intermediate [22]. Dimethylcyclopentane and ethylcyclopentane represent major ring-contraction products [22].

The autoxidation mechanism produces cyclohexylperoxyl radicals that undergo complex secondary reactions [25]. Alpha-hydrogen abstraction from cyclohexanol and cyclohexylhydroperoxide generates additional carbonyl products [25]. The cyclohexylperoxyl radical abstracts hydrogen atoms approximately 10 times faster from cyclohexanol than from cyclohexane itself [25].

Byproduct Distribution Analysis

ByproductFormation PathwayTypical Yield (%)Impact on Purity
CyclohexeneDehydration5-15Moderate
CyclohexanolReduction10-25High
BenzeneDehydrogenation2-8Low
Ring-contracted ProductsRearrangement3-12Moderate
Polymeric MaterialsCondensation1-5Low

Purification Methodologies

Fractional distillation provides the primary purification method for cyclohexane carbaldehyde separation [26]. The boiling point differences enable effective separation of closely related compounds [27]. Gas chromatography serves as both analytical and preparative technique for high-purity product isolation [28].

Liquid-liquid extraction protocols effectively remove aldehyde impurities using bisulfite derivatization [29]. The technique exploits aldehyde reactivity with bisulfite ions to form charged adducts separable in aqueous phases [30]. Sodium bisulfite workup removes aldehydes and highly reactive ketones from organic mixtures [31].

Advanced Purification Techniques

Column chromatography using silica gel enables fine separation of cyclohexane carbaldehyde from structural isomers [32]. Benzene impurities require specialized removal using nitrating acid treatment [32]. The purification protocol involves vigorous stirring with nitrating acid for 15 minutes at low temperature [32].

Crystallization techniques, while less common for aldehydes, provide purification for solid derivatives [28]. Derivatization with 2,4-dinitrophenylhydrazine enables crystalline product formation suitable for recrystallization purification [23].

Analytical Monitoring Protocols

High-performance liquid chromatography enables quantitative impurity analysis with detection limits below 0.05% [23]. Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment [27]. The absence of aldehyde proton signals between 9-10 ppm indicates successful purification [30].

Gas chromatography-mass spectrometry offers definitive identification of trace impurities [33]. Derivatization with cyclohexane-1,3-dione enhances aldehyde detection sensitivity in complex mixtures [34]. The analytical protocol achieves detection limits ranging from 0.01 to 0.7 mg/L for various aldehyde impurities [34].

Analytical MethodDetection LimitAnalysis TimeApplication
Gas Chromatography0.1%15-30 minVolatile Impurities
HPLC-UV0.05%20-45 minGeneral Impurities
NMR Spectroscopy0.1%30-60 minStructural Confirmation
GC-MS0.01%25-40 minTrace Analysis

Solubility Profiles in Polar/Nonpolar Solvents

The solubility behavior of 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde can be predicted based on its structural characteristics and comparison with related compounds. The compound possesses a calculated LogP value of 3.46, indicating significant hydrophobic character [1]. This high octanol-water partition coefficient suggests predominant affinity for nonpolar environments.

Solubility in Nonpolar Solvents

The compound demonstrates excellent solubility in nonpolar solvents due to its extensive hydrocarbon framework. The cyclohexane ring system combined with the 2-methylpropyl substituent creates a predominantly lipophilic molecule that readily dissolves in nonpolar media. Based on structural analogies with cyclohexanecarboxaldehyde, which is "soluble in chloroform, ether, alcohol" and "slightly soluble in water" [2] , the target compound exhibits similar solubility characteristics.

In hexane and cyclohexane, the compound shows excellent solubility owing to structural similarity and compatible intermolecular forces [1] . The nonpolar nature of these solvents matches the hydrophobic character of the compound, facilitating dissolution through favorable van der Waals interactions.

Solubility in Polar Solvents

The solubility in polar solvents varies significantly with solvent polarity. In polar aprotic solvents such as diethyl ether and dichloromethane, the compound maintains excellent solubility due to the moderate polarity of these solvents [2] [4]. The aldehyde functional group provides sufficient polarity to enable dissolution in these media.

In polar protic solvents like ethanol, the compound exhibits good solubility due to the ability of the aldehyde group to participate in hydrogen bonding interactions [4] [5]. However, in highly polar solvents, particularly water, the compound demonstrates very poor solubility consistent with its high LogP value and hydrophobic nature [1] [2].

Solvent TypePolarityExpected SolubilityBasis for Prediction
WaterHigh (polar protic)Very poorHigh LogP (3.46) indicates hydrophobic nature
EthanolMedium (polar protic)GoodModerate polarity allows dissolution
Diethyl EtherLow (polar aprotic)ExcellentLow polarity matches compound nature
ChloroformLow (polar aprotic)ExcellentSimilar polarity promotes solubility
HexaneVery low (nonpolar)ExcellentNonpolar nature favors dissolution
CyclohexaneVery low (nonpolar)ExcellentStructural similarity promotes solubility

Thermal Stability & Decomposition Pathways

The thermal stability of 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde can be analyzed through comparison with structurally related compounds and understanding of fundamental decomposition mechanisms. Aldehydes generally undergo thermal decomposition through multiple pathways, with the specific mechanisms depending on molecular structure and reaction conditions.

Thermal Decomposition Temperature

Based on thermal studies of related compounds, the decomposition temperature is estimated to be in the range of 180-220°C [6] [7]. This estimation considers that cyclohexanecarboxaldehyde decomposes around 200-250°C, while the additional alkyl substitution in the target compound may slightly lower the decomposition temperature due to increased steric strain and alternative reaction pathways [8].

Primary Decomposition Mechanisms

The thermal decomposition of 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde likely proceeds through multiple concurrent pathways:

  • Decarbonylation Pathway: The aldehyde group undergoes thermal decarbonylation to form carbon monoxide and the corresponding hydrocarbon radical [8] [7]. This represents a primary decomposition route for aliphatic aldehydes.

  • C-C Bond Scission: The alkyl substituent may undergo C-C bond cleavage, particularly at the junction between the cyclohexane ring and the 2-methylpropyl group [6] [9]. This process is facilitated by the formation of relatively stable secondary radicals.

  • Ring Opening: At elevated temperatures, the cyclohexane ring may undergo thermal ring-opening to form linear alkyl chains, following mechanisms similar to those observed in cyclohexane pyrolysis [6] [10].

Kinetic Considerations

The activation energy for thermal decomposition is estimated to be approximately 150-200 kJ/mol based on analogies with similar aldehyde compounds [8] [11]. The decomposition follows first-order kinetics with respect to the aldehyde concentration, consistent with unimolecular decomposition processes.

CompoundDecomposition Temperature (°C)Decomposition MechanismReference
Cyclohexanecarboxaldehyde~200-250C-H bond scission, decarbonylationCyclohexane aldehyde literature
Simple Aliphatic Aldehydes~150-200C-C bond scission, decarbonylationGeneral aldehyde thermal studies
Estimated for 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde~180-220Predicted: C-C bond scission, decarbonylationStructural analogy prediction

Boiling/Melting Point Relationships

The boiling and melting points of 1-(2-Methylpropyl)cyclohexane-1-carbaldehyde can be predicted through systematic analysis of structure-property relationships and comparison with analogous compounds.

Boiling Point Predictions

The boiling point is expected to be significantly higher than that of cyclohexanecarboxaldehyde (161-163°C) due to the additional 2-methylpropyl substituent [2] [4]. The increased molecular weight (168.27 g/mol vs 112.17 g/mol) and enhanced intermolecular forces contribute to elevated boiling point [1] [12].

Comparison with (2-methylpropyl)cyclohexane, which has a boiling point of 171°C and molecular weight of 140.27 g/mol [13] [14], suggests that the target compound's boiling point would be approximately 15-25°C higher due to the polar aldehyde functionality. This leads to an estimated boiling point range of 185-195°C.

Melting Point Considerations

The melting point is influenced by molecular packing efficiency and intermolecular interactions. The branched 2-methylpropyl group introduces steric hindrance that may disrupt efficient crystal packing, potentially lowering the melting point compared to linear analogs [12] [1].

Based on the liquid state of cyclohexanecarboxaldehyde at room temperature (melting point 34-35°C) [2] [4], the target compound is expected to remain liquid under ambient conditions. The additional alkyl substitution likely maintains or slightly elevates the melting point to approximately 25-45°C.

Vapor Pressure Relationships

The vapor pressure decreases with increasing molecular complexity and boiling point. The target compound is expected to exhibit lower vapor pressure than cyclohexanecarboxaldehyde (2.5 mmHg at 25°C) due to its larger molecular size and increased intermolecular forces [4] [15].

PropertyRelationshipFor Target CompoundContributing Factors
Boiling Point TrendIncreases with molecular weight and branchingExpected higher than cyclohexanecarboxaldehydeAdditional alkyl substitution increases intermolecular forces
Melting Point TrendAffected by molecular symmetry and packingExpected to be liquid at room temperatureBranching may disrupt crystal packing
Vapor PressureDecreases with increasing boiling pointExpected to be lower than parent aldehydeLarger molecular size reduces volatility

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types